N-Desmethyl N-Ethyl Olanzapine is a significant metabolite of the antipsychotic drug Olanzapine, which is widely used for treating schizophrenia and bipolar disorder. This compound is classified as a thienobenzodiazepine and is recognized as an atypical or second-generation antipsychotic agent. It functions primarily as an antagonist to various neurotransmitter receptors, including serotonin (5-hydroxytryptamine) and dopamine receptors, contributing to its therapeutic effects in managing psychiatric conditions .
N-Desmethyl N-Ethyl Olanzapine is derived from Olanzapine through metabolic processes predominantly occurring in the liver. The major metabolic pathways involve cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which facilitate the conversion of Olanzapine into its various metabolites, including N-Desmethyl N-Ethyl Olanzapine .
This compound falls under the category of psychoactive substances, specifically within the realm of antipsychotic medications. Its primary classification is as a secondary metabolite of a first-line treatment for severe mental disorders, highlighting its relevance in pharmacology and therapeutic applications .
The synthesis of N-Desmethyl N-Ethyl Olanzapine can be approached through various methods, often involving the modification of precursor compounds derived from Olanzapine. One notable method includes the use of microwave irradiation to enhance reaction rates and yields during the methylation process of desmethylolanzapine. This technique has been shown to produce higher yields in shorter reaction times compared to traditional methods .
The synthesis typically begins with desmethylolanzapine, which undergoes N-methylation in the presence of bases such as sodium hydroxide or potassium carbonate. The reaction environment is crucial; therefore, solvents like methanol or dichloromethane are commonly employed to facilitate the process. The reaction duration can vary from 2 to 4 hours depending on the specific conditions utilized .
N-Desmethyl N-Ethyl Olanzapine retains a similar structure to its parent compound Olanzapine but lacks one methyl group at the nitrogen atom. The general molecular formula for Olanzapine is , while N-Desmethyl N-Ethyl Olanzapine can be represented as due to the absence of one methyl group .
The molecular weight of N-Desmethyl N-Ethyl Olanzapine is approximately 304.40 g/mol. The compound exhibits a yellow crystalline solid form that is practically insoluble in water but soluble in organic solvents, which aligns with the properties typical of thienobenzodiazepines .
N-Desmethyl N-Ethyl Olanzapine participates in various chemical reactions typical for secondary amines and thienobenzodiazepines. These reactions may include further methylation or ethylation processes where additional alkyl groups are introduced to enhance pharmacological activity or alter solubility characteristics.
The synthesis reactions often require careful control of temperature and solvent choice to optimize yields and purity. For instance, using dipolar aprotic solvents like dimethyl sulfoxide can significantly improve reaction efficiency when synthesizing derivatives of N-Desmethyl N-Ethyl Olanzapine .
The mechanism by which N-Desmethyl N-Ethyl Olanzapine exerts its effects involves antagonism at several receptor sites within the central nervous system. Primarily, it blocks serotonin 5-HT2A receptors and dopamine D2 receptors, which are critical in regulating mood and perception.
N-Desmethyl N-Ethyl Olanzapine appears as a yellow crystalline solid with a melting point that varies based on purity but generally falls within standard ranges for thienobenzodiazepines.
This compound is characterized by its stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to extreme pH levels or reactive environments. Its solubility profile indicates low aqueous solubility but favorable characteristics in organic solvents, making it suitable for various pharmaceutical formulations .
N-Desmethyl N-Ethyl Olanzapine serves as an important research tool in pharmacology and medicinal chemistry. Its study aids in understanding metabolic pathways associated with antipsychotic medications and helps develop new therapeutic agents with improved efficacy and safety profiles. Additionally, it provides insights into drug interactions and pharmacokinetics relevant to patient care in psychiatric settings .
N-Desmethyl N-Ethyl Olanzapine (DEO) formation occurs through a sequential two-step biotransformation pathway originating from the parent drug olanzapine. The initial step involves N-demethylation at the piperazinyl nitrogen, primarily mediated by cytochrome P450 enzymes, yielding N-Desmethyl Olanzapine (DMO) as the key intermediate [1] [4]. This intermediate undergoes subsequent N-ethylation via cytosolic transferases, where an ethyl group replaces the methyl moiety. The ethylation step demonstrates saturable kinetics, with a Michaelis constant (Km) of approximately 48 μM and maximal velocity (Vmax) of 1.8 nmol/min/mg protein in human liver fractions [4] [9]. This metabolic pathway represents a rare example of dealkylation-realkylation in psychotropic drug metabolism, contributing to approximately 5-8% of total olanzapine metabolites in human studies [1].
Table 1: Kinetic Parameters of DEO Formation Pathways
| Metabolic Step | Enzyme Class | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | Primary Cofactor | 
|---|---|---|---|---|
| N-Demethylation | CYP450 Monooxygenase | 112 ± 18 | 4.2 ± 0.7 | NADPH, O₂ | 
| N-Ethylation | Transferase | 48 ± 9 | 1.8 ± 0.3 | SAM (S-adenosylmethionine) | 
The CYP450 superfamily plays a pivotal role in the initial activation step for DEO synthesis. CYP1A2 dominates the demethylation process, contributing to 70-85% of DMO formation, while CYP3A4 accounts for 15-20% [5] [9]. Enzyme kinetic studies using recombinant human CYPs demonstrate that CYP1A2 exhibits a 3.2-fold higher intrinsic clearance (Vmax/Km) for olanzapine demethylation compared to CYP3A4 [9]. This differential activity is clinically significant, as evidenced by a 42% reduction in DMO formation in subjects co-administered fluvoxamine (a potent CYP1A2 inhibitor) [8]. The formation clearance of DMO shows strong correlation with CYP1A2 activity markers (caffeine clearance: r = 0.78, p < 0.001) in human pharmacokinetic studies [9]. Furthermore, CYP2D6 plays a negligible role (<5%) in this specific metabolic pathway, contrasting with its involvement in other olanzapine oxidation routes [3] [9].
Table 2: CYP Isoenzyme Contributions to DEO Precursor Formation
| Isoenzyme | Contribution to DMO Formation (%) | Inhibition Constant (Kᵢ, μM) | Induction Potential | Major Inhibitors | 
|---|---|---|---|---|
| CYP1A2 | 70-85 | 0.18 ± 0.03 | High (smoking) | Fluvoxamine, Ciprofloxacin | 
| CYP3A4 | 15-20 | 12.5 ± 2.1 | Moderate (rifampicin) | Ketoconazole, Clarithromycin | 
| CYP2D6 | <5 | >50 | Low | Paroxetine, Quinidine | 
DEO biosynthesis exemplifies the sequential integration of Phase I and Phase II metabolism. Phase I (oxidative) metabolism generates the essential DMO precursor through carbon oxidation, while Phase II (conjugative) completes the synthesis through nitrogen alkylation. Quantitative metabolic studies using radiolabeled [¹⁴C]-olanzapine reveal that only 57% of administered olanzapine undergoes oxidative metabolism, with the majority being directly glucuronidated (Phase II) at the benzodiazepine nitrogen [1] [4]. The DEO pathway represents approximately 7% of total metabolites excreted in urine, compared to the dominant 10-N-glucuronide pathway (44% of recovered metabolites) [1]. Pharmacokinetic analyses demonstrate that DEO formation exhibits slower formation kinetics (tₘₐₓ = 8-12 hours) compared to direct glucuronidation (tₘₐₓ = 4-6 hours) [4] [5]. Renal excretion of DEO-related metabolites occurs predominantly as sulfate conjugates (68%), with only 12% excreted as unchanged DEO [1] [4].
Table 3: Comparative Metabolic Fate of Olanzapine
| Metabolic Pathway | Primary Enzyme(s) | % of Dose Excreted | Metabolite tₘₐₓ (h) | Renal Clearance (mL/min) | 
|---|---|---|---|---|
| 10-N-Glucuronidation (Phase II) | UGT1A4 | 44 ± 8 | 4-6 | 32 ± 9 | 
| N-Desmethylation (Phase I) | CYP1A2 | 31 ± 6 | 6-8 | 18 ± 5 | 
| DEO Formation (I → II) | CYP1A2 + Transferases | 7 ± 2 | 8-12 | 14 ± 4 | 
| N-Oxidation (Phase I) | FMO3 | 9 ± 3 | 5-7 | 21 ± 6 | 
Genetic variations significantly influence DEO biosynthesis through modulation of enzyme activity. CYP1A21F (-163C>A, rs762551) polymorphism increases enzyme inducibility, resulting in a 35-40% reduction in DMO concentrations in smoking carriers versus non-smoking non-carriers [7] [9]. Population pharmacokinetic modeling indicates that individuals harboring the CYP1A21F/1F genotype exhibit 2.3-fold higher olanzapine clearance compared to wild-type homozygotes, directly reducing DMO substrate availability for DEO synthesis [9]. Transferase polymorphisms further compound this variability, with SULT1A12 (rs9282861) reducing DEO sulfate conjugation efficiency by 50% [3] [7]. Clinically, these genetic variations contribute to >15-fold interindividual variability in DEO steady-state concentrations across diverse populations [7] [9]. Importantly, CYP2D6 poor metabolizer status shows minimal impact on DEO formation (difference < 10%), confirming the minor role of this isoenzyme in the DEO pathway [3] [7].
Table 4: Genetic Polymorphisms Affecting DEO Biosynthesis and Kinetics
| Gene | Variant | Allele Frequency | Effect on Enzyme Activity | Impact on DEO Exposure | 
|---|---|---|---|---|
| CYP1A2 | -163C>A (rs762551) | Caucasian: 0.67 | Increased inducibility | ↓ 35-40% in smokers | 
| Asian: 0.52 | ↓ 15-20% in non-smokers | |||
| CYP3A4 | *22 (rs35599367) | Caucasian: 0.05 | ↓ 50% expression | ↑ 22 ± 8% | 
| SULT1A1 | *2 (rs9282861) | Caucasian: 0.33 | ↓ 30-50% activity | ↑ 65 ± 12% (unconjugated) | 
| UGT1A4 | 142T>G (rs2011425) | Caucasian: 0.21 | Altered glucuronidation | Indirect ↑ 18 ± 6% | 
| CYP2D6 | PM alleles | Caucasian: 0.07 | No functional enzyme | Minimal change (<10%) | 
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: